2-Methoxy-3-nitrobenzaldehyde
Overview
Description
2-Methoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Reduction: 2-Methoxy-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitrobenzaldehyde primarily involves its reactivity due to the presence of the nitro and methoxy groups. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations . Additionally, the methoxy group can stabilize intermediates through resonance, facilitating certain reactions .
Comparison with Similar Compounds
- 2-Methoxy-4-nitrobenzaldehyde
- 3-Methoxy-4-nitrobenzaldehyde
- 4-Methoxy-3-nitrobenzaldehyde
Comparison: 2-Methoxy-3-nitrobenzaldehyde is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and the types of reactions it can undergo. For instance, the ortho relationship between the methoxy and nitro groups in this compound can lead to different steric and electronic effects compared to its isomers .
Properties
IUPAC Name |
2-methoxy-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKQPKLNAOFUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555569 | |
Record name | 2-Methoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22065-49-2 | |
Record name | 2-Methoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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